Cas no 1392879-24-1 (3-Methoxyazetidine-3-carboxylic acid)

3-Methoxyazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS024124357
- 1392879-24-1
- 3-Methoxyazetidine-3-carboxylic acid
- EN300-1143772
- 3-Methoxyazetidine-3-carboxylicacid
- CS-0184698
-
- インチ: 1S/C5H9NO3/c1-9-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
- InChIKey: SYOIGABPTOWTOE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(C(=O)O)CNC1
計算された属性
- せいみつぶんしりょう: 131.058243149g/mol
- どういたいしつりょう: 131.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): -3.4
3-Methoxyazetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143772-10g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 10g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1143772-2.5g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 2.5g |
$719.0 | 2023-10-26 | |
Enamine | EN300-1143772-5g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 5g |
$1175.0 | 2023-10-26 | |
Enamine | EN300-1143772-0.25g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 0.25g |
$411.0 | 2023-10-26 | |
Enamine | EN300-1143772-1.0g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143772-0.1g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 0.1g |
$393.0 | 2023-10-26 | |
Enamine | EN300-1143772-0.5g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 0.5g |
$428.0 | 2023-10-26 | |
Enamine | EN300-1143772-1g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 1g |
$446.0 | 2023-10-26 | |
Enamine | EN300-1143772-0.05g |
3-methoxyazetidine-3-carboxylic acid |
1392879-24-1 | 95% | 0.05g |
$375.0 | 2023-10-26 |
3-Methoxyazetidine-3-carboxylic acid 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3-Methoxyazetidine-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 3-Methoxyazetidine-3-carboxylic acid (CAS: 1392879-24-1) in Chemical Biology and Pharmaceutical Research
3-Methoxyazetidine-3-carboxylic acid (CAS: 1392879-24-1) is a structurally unique azetidine derivative that has garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its strained four-membered ring and methoxy substitution, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and peptidomimetics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-Methoxyazetidine-3-carboxylic acid as a key intermediate in the synthesis of potent protease inhibitors. The compound's rigid structure and functional groups were found to enhance binding affinity to target enzymes, leading to improved pharmacokinetic properties. The study reported a 40% increase in inhibitory activity compared to traditional linear analogs, underscoring the importance of conformational constraint in drug design.
Another significant development was reported in ACS Chemical Biology, where 3-Methoxyazetidine-3-carboxylic acid was incorporated into peptide-based therapeutics targeting G-protein coupled receptors (GPCRs). The modified peptides exhibited enhanced metabolic stability and receptor selectivity, addressing longstanding challenges in peptide drug development. The research team utilized advanced NMR spectroscopy and molecular dynamics simulations to elucidate the structural basis for these improvements.
The compound's application extends beyond small molecule therapeutics. A recent Nature Communications paper described its use in the development of PROTACs (Proteolysis Targeting Chimeras), where 3-Methoxyazetidine-3-carboxylic acid served as a critical linker component. This application leveraged the compound's ability to maintain optimal spatial orientation between the target-binding and E3 ligase-recruiting moieties, resulting in improved degradation efficiency of target proteins.
From a synthetic chemistry perspective, novel methodologies for the efficient production of 3-Methoxyazetidine-3-carboxylic acid have emerged. A 2024 Organic Process Research & Development publication detailed a scalable, enantioselective synthesis route with improved yield (78%) and purity (>99.5%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
Ongoing research is exploring the compound's potential in addressing antibiotic resistance. Preliminary results presented at the 2024 International Conference on Antimicrobial Agents suggest that derivatives of 3-Methoxyazetidine-3-carboxylic acid show promising activity against multidrug-resistant bacterial strains, possibly through novel mechanisms of action targeting cell wall biosynthesis.
As research continues to uncover the multifaceted applications of 3-Methoxyazetidine-3-carboxylic acid, its role in advancing chemical biology and pharmaceutical sciences becomes increasingly evident. The compound's unique structural features and demonstrated biological activities position it as a valuable tool in the development of next-generation therapeutics. Future studies are expected to further explore its potential in targeted drug delivery systems and as a scaffold for combinatorial chemistry approaches.
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